![molecular formula C17H14BrClN2O3S B2484193 5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide CAS No. 1171889-67-0](/img/structure/B2484193.png)

5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including condensation, nitration, bromination, formylation, and acylation processes. For example, Aleksandrov and Elchaninov (2017) describe the synthesis of related heterocyclic compounds through the condensation of amines with carbonyl chlorides, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions, leading to thioamides, which are then oxidized to yield the desired heterocycles (Aleksandrov & Elchaninov, 2017). Such methodologies could be adapted for the synthesis of the compound , with specific reagents and conditions optimized for the introduction of bromo, chlorobenzo[d]thiazol, and tetrahydrofuran-2-ylmethyl groups.

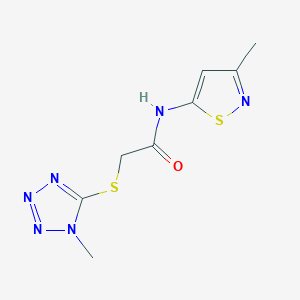

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described is characterized by the presence of multiple rings, including furan and thiazole, which impact their chemical reactivity and potential interactions. Structural analysis typically involves spectroscopic methods such as NMR, IR, and X-ray crystallography. Anuradha et al. (2014) conducted detailed structural analyses on a related heterocyclic compound, providing insights into its molecular geometry, electronic structure, and intermolecular interactions (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically includes electrophilic substitution reactions on the furan and thiazole rings, as evidenced by research on similar molecules. Aleksandrov and Elchaninov (2017) highlight reactions like nitration, bromination, and acylation, which are influenced by the electronic and steric nature of the substituents on the rings (Aleksandrov & Elchaninov, 2017).

科学的研究の応用

Synthesis and Characterization

Compounds with structures similar to the specified chemical have been synthesized through various methods, including bromination, cyclization, and reaction with bases. For example, studies have demonstrated the synthesis of novel compounds through the bromination of furan derivatives and subsequent reactions with different nucleophiles, leading to the creation of various pharmacologically relevant structures (Saldabol et al., 1975; Hartung et al., 2003). These methodologies are crucial for the development of new compounds with potential therapeutic applications.

Reactivity and Applications

The reactivity of furan derivatives has been explored in various studies, revealing their potential in creating complex molecules with significant biological activities. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases has led to the formation of compounds with potential as antiprotozoal agents (Remizov et al., 2019). Additionally, the palladium-catalyzed direct heteroarylations using esters as blocking groups have been utilized to synthesize biheteroaryls, demonstrating the versatility of furan derivatives in organic synthesis (Fu et al., 2012).

Potential Therapeutic Applications

Although the request was to exclude information related to drug use, dosage, and side effects, it is worth noting that structurally similar compounds have shown promising results in preclinical studies for various therapeutic applications. These include antitumor activities, antimicrobial properties, and the potential for analgesic agents (Stevens et al., 1984; Bachar & Lahiri, 2004). These findings underscore the importance of exploring the chemical space around furan derivatives for new drug discovery.

特性

IUPAC Name |

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O3S/c18-14-7-6-12(24-14)16(22)21(9-10-3-2-8-23-10)17-20-15-11(19)4-1-5-13(15)25-17/h1,4-7,10H,2-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINGSUWHBMIKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)

![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)

![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)